molecular formula C16H20N2O2 B3060126 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785763-54-3

5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Cat. No.: B3060126
CAS No.: 1785763-54-3
M. Wt: 272.34
InChI Key: NEXPTPZDRNEWQV-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the oxazole ring, along with a piperidin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a reductive amination reaction involving piperidine and an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the piperidin-3-yl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxazole ring may produce a dihydrooxazole derivative.

Scientific Research Applications

5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals, serving as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-2-(piperidin-3-yl)oxazole: Similar structure but with a phenyl group instead of a benzyl group.

    5-(4-Methoxybenzyl)-2-(piperidin-3-yl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-(4-Methoxybenzyl)-2-(pyrrolidin-3-yl)oxazole: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is unique due to the specific combination of its functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-14-6-4-12(5-7-14)9-15-11-18-16(20-15)13-3-2-8-17-10-13/h4-7,11,13,17H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXPTPZDRNEWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205801
Record name Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785763-54-3
Record name Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785763-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
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5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
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5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 4
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5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
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5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 6
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

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